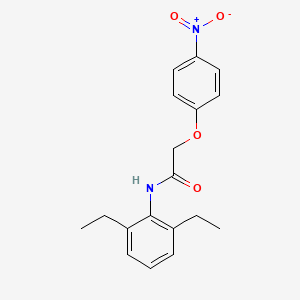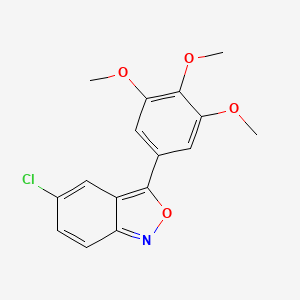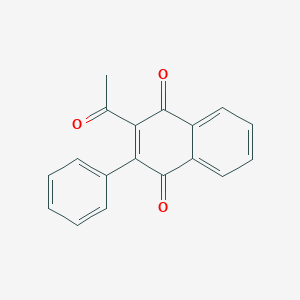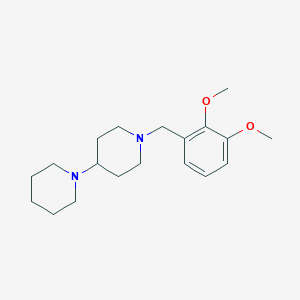![molecular formula C20H22ClN7 B5690443 N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)
N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, also known as AG-014699 or rucaparib, is a small molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown promising results in the treatment of various cancers.
作用機序
Rucaparib inhibits the activity of PARP enzymes, which are involved in the repair of single-stranded DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in the death of cancer cells. Rucaparib also has the potential to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
Rucaparib has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of rucaparib is its ability to selectively target cancer cells with DNA repair defects, while sparing normal cells. This makes it a potentially less toxic treatment option than traditional chemotherapy. However, one limitation is that not all cancer cells have defects in DNA repair mechanisms, and therefore may not respond to rucaparib treatment.
将来の方向性
There are several future directions for the development of rucaparib and other PARP inhibitors. One area of research is the identification of biomarkers that can predict response to treatment. Another area is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Additionally, there is ongoing research into the use of PARP inhibitors in other types of cancer, such as pancreatic and lung cancer.
合成法
The synthesis of rucaparib involves several steps, including the reaction of 3-chloroaniline with 1,2,4,5-tetrafluorobenzene to form 3-chloro-1,2,4,5-tetrafluorobenzene. This intermediate is then reacted with 4-phenylpiperazine to form N-(3-chlorophenyl)-6-(4-phenylpiperazin-1-yl)methyl)-1,3,5-triazine-2,4-diamine. The final step involves the chlorination of the triazine ring to yield rucaparib.
科学的研究の応用
Rucaparib has been extensively studied for its potential use in the treatment of various cancers, including ovarian, breast, and prostate cancers. PARP inhibitors such as rucaparib target cancer cells that have defects in DNA repair mechanisms, leading to their selective killing. Rucaparib has shown promising results in preclinical studies and is currently being tested in clinical trials.
特性
IUPAC Name |
2-N-(3-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7/c21-15-5-4-6-16(13-15)23-20-25-18(24-19(22)26-20)14-27-9-11-28(12-10-27)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCPUNBVVNAHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5690360.png)

![3-{5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5690371.png)
![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5690376.png)


![1-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690397.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5690404.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5690410.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)
